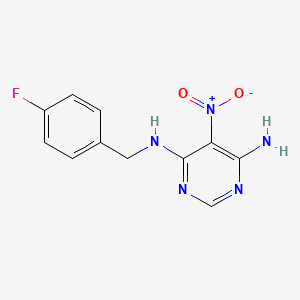

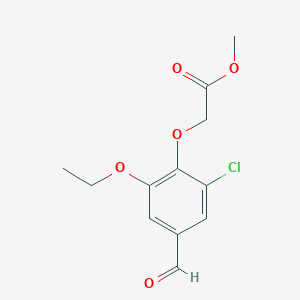

N-(4-fluorobenzyl)-5-nitro-4,6-pyrimidinediamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorobenzyl)-5-nitro-4,6-pyrimidinediamine, also known as AG-221, is a small molecule inhibitor used in cancer research. It was discovered by Agios Pharmaceuticals and is currently in clinical trials for the treatment of acute myeloid leukemia (AML). AG-221 is a potent inhibitor of the mutated isocitrate dehydrogenase 2 (IDH2) enzyme, which is commonly found in AML patients.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis and Larvicidal Activity : A study synthesized a series of pyrimidine derivatives linked with morpholinophenyl derivatives, demonstrating significant larvicidal activity against third instar larvae. These compounds, including variations with fluorine and nitro derivatives attached to the benzyl ring, showed excellent activity compared to standard drugs like Malathion (Gorle et al., 2016).

Phosphorus-Nitrogen Compounds : Research on the synthesis of dispirocyclotriphosphazene derivatives with (4-fluoro/4-nitrobenzyl) pendant arms highlighted their structural and stereogenic properties, along with DNA interactions. These compounds exhibited varying degrees of activity in interacting with plasmid DNA, indicating potential for further biological applications (Tanrıkulu et al., 2019).

Structural Characterization and Biological Activity

Biomimetic Indicator for Alkylating Agents : A derivative, 4-(4-Nitrobenzyl)pyridine (NBP), serves as a colorimetric indicator for alkylating agents, mimicking DNA's reactivity to such compounds. This highlights the compound's potential in toxicological screening and detection of chemical warfare agents. Derivatives of NBP have been synthesized to improve upon its solubility and steric properties, making them superior in assays for alkylating anticancer drugs (Provencher & Love, 2015).

Fluorescence Sensors for Nitro-Explosives : Pyrimidine derivatives have been developed as fluorescence sensors for detecting nitro compounds, including explosives. These sensors operate on a "turn-off" mechanism, showcasing potential applications in security and environmental monitoring (Verbitskiy et al., 2017).

Molecular Interactions and Antitumor Activity

DNA Methylation Influence : Studies on pyrimidylhydrazones and substituted pyrimidyl-aryl- and -yclohexylthiosemicarbazides explored their effects on DNA methylation and antitumor properties, revealing a nuanced understanding of these compounds' interactions with biological targets (Grigoryan et al., 2012).

Inhibitory Activities : The study of N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine revealed its structural characteristics and interactions, contributing to the understanding of molecular design for specific biological interactions (Ge & Qian, 2011).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target enzymes like beta-secretase 1 and Monoamine oxidase B (MAO-B) . These enzymes play crucial roles in biological processes such as the cleavage of amyloid precursor protein, which is implicated in Alzheimer’s disease, and the oxidative deamination of biogenic amines, respectively .

Mode of Action

Compounds with similar structures have been shown to interact with their targets by forming bulky coordination structures . This interaction weakens ion-dipole interactions but promotes coulombic attractions, which can influence the compound’s activity .

Biochemical Pathways

Related compounds have been associated with pathways involving the modulation of neurotransmitter levels and the regulation of enzymatic activity .

Pharmacokinetics

Similar compounds have been reported to be rapidly and extensively metabolized . The bioavailability of such compounds can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

Related compounds have been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Propiedades

IUPAC Name |

4-N-[(4-fluorophenyl)methyl]-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN5O2/c12-8-3-1-7(2-4-8)5-14-11-9(17(18)19)10(13)15-6-16-11/h1-4,6H,5H2,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYAYHWQKUXKOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC=NC(=C2[N+](=O)[O-])N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-Dimethoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2797899.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2797900.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2797903.png)

![N-[3-[[[4-[1-(Trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-2-bromo-6-(trifluoromethyl)phenyl]amino]carbonyl]-2-fluorophenyl]benzamide](/img/structure/B2797905.png)

![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2797907.png)

![N-benzyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2797909.png)

![2-[4-(2-Nitrophenyl)sulfonylpiperazin-2-yl]ethanol](/img/structure/B2797916.png)

![N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2797919.png)

![(E)-3-(2,5-difluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2797922.png)